Paclitaxel-MVCP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

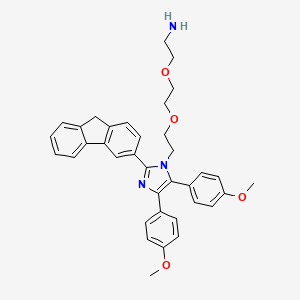

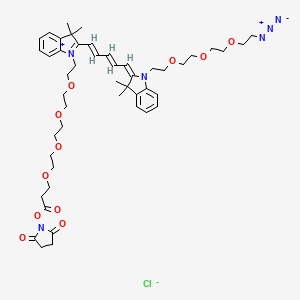

Paclitaxel-MVCP, also known as MC-Val-Cit-PAB-Paclitaxel, is a paclitaxel derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. this compound can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. This compound is a useful agent to make Paclitaxel-conjugate for drug delivery, nanodrug research.

科学的研究の応用

1. Chemotherapy for Urothelial Carcinoma

Paclitaxel, when combined with gemcitabine, has been found effective in treating advanced urothelial carcinoma (UC) in patients previously treated with methotrexate, vinblastine, adriamycin, and cisplatin (MVAC). This combination has shown promising results in terms of tumor responses and overall survival as a second-line treatment (Matsumoto et al., 2007).

2. Biotechnological Production

The production of taxadiene, a precursor to Taxol (paclitaxel), using engineered Escherichia coli and the endophytic fungus Alternaria alternata TPF6 has been explored. This biotechnological approach is seen as an alternative to the semi-chemical synthesis of Taxol, offering a new method for microbial production of this important anticancer compound (Bian et al., 2017).

3. Nanocarriers for Drug Delivery

Research has been conducted on the development of pH-responsive nanocarriers for tumor targeting and controlled drug release. These nanocarriers, such as star-shaped monomolecular copolymers, have shown potential in delivering hydrophobic drugs like paclitaxel for cancer therapy, offering benefits in terms of efficacy and reduced toxicity (Li et al., 2015).

4. Inhibition of Restenosis

Paclitaxel has been used in drug-eluting stents to inhibit restenosis, a common complication following angioplasty. This application leverages paclitaxel's ability to stabilize microtubules and arrest the cell cycle, thereby reducing in-stent restenosis without significant short- or medium-term side effects (Gershlick et al., 2004).

5. Combination Therapy for Gastric Cancer

In the treatment of HER2-amplified advanced gastric cancer, paclitaxel has been used in combination with lapatinib. This combination has demonstrated activity in second-line treatment and has shown to improve overall response rates, particularly in certain subpopulations (Satoh et al., 2014).

6. Mechanistic and Clinical Effects in Breast Cancer

Paclitaxel is widely used in breast cancer treatment, and studies have focused on its mechanisms of action, the development of resistance, and the exploration of novel formulations like albumin-bound PTX to improve efficacy and reduce side effects (Abu Samaan et al., 2019).

7. Chronomodulated Chemotherapy for Lung Cancer

Paclitaxel-loaded polymeric nanoparticles combined with chronomodulated chemotherapy have shown promising results in lung cancer treatment. This approach aims to optimize the timing of drug administration to maximize therapeutic efficacy (Hu et al., 2017).

特性

分子式 |

C76H89N7O22 |

|---|---|

分子量 |

1452.575 |

IUPAC名 |

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-((((4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl)oxy)carbonyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate |

InChI |

InChI=1S/C76H89N7O22/c1-42(2)59(81-55(87)29-19-12-20-37-83-56(88)34-35-57(83)89)68(93)80-51(28-21-36-78-71(77)96)67(92)79-50-32-30-46(31-33-50)40-99-72(97)103-62(60(47-22-13-9-14-23-47)82-66(91)48-24-15-10-16-25-48)70(95)102-52-39-76(98)65(104-69(94)49-26-17-11-18-27-49)63-74(8,53(86)38-54-75(63,41-100-54)105-45(5)85)64(90)61(101-44(4)84)58(43(52)3)73(76,6)7/h9-11,13-18,22-27,30-35,42,51-54,59-63,65,86,98H,12,19-21,28-29,36-41H2,1-8H3,(H,79,92)(H,80,93)(H,81,87)(H,82,91)(H3,77,78,96)/t51-,52-,53-,54+,59-,60-,61+,62+,63-,65-,74+,75-,76+/m0/s1 |

InChIキー |

WKCOFIXYDRGLSO-WMBYQXBNSA-N |

SMILES |

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H]3OC(C)=O)C2(C)C)OC([C@H](OC(OCC(C=C4)=CC=C4NC([C@H](CCCNC(N)=O)NC([C@H](C(C)C)NC(CCCCCN5C(C=CC5=O)=O)=O)=O)=O)=O)[C@H](C6=CC=CC=C6)NC(C7=CC=CC=C7)=O)=O)O)[C@]8([H])[C@@]9(CO[C@@]9(C[C@@H]([C@@](C3=O)8C)O)[H])OC(C)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Paclitaxel-MVCP; MC-Val-Cit-PAB-Paclitaxel, Paclitaxel conjugate. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)

![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)

![2-[(Azidoacety)amino]-2-deoxy-D-galactose](/img/structure/B1193203.png)